molecular formula C10H10N2O4S B14944993 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one

7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14944993
M. Wt: 254.26 g/mol
InChI Key: KQWCHJPKIQLHNG-UHFFFAOYSA-N
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Description

7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzothiazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one typically involves the nitration of a benzothiazinone precursor followed by ethoxylation

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and ethoxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazinones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one may involve interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazinone core may interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2H-1,4-benzothiazin-3(4H)-one: Lacks the ethoxy group.

    7-ethoxy-2H-1,4-benzothiazin-3(4H)-one: Lacks the nitro group.

    7-ethoxy-6-amino-2H-1,4-benzothiazin-3(4H)-one: Has an amino group instead of a nitro group.

Uniqueness

7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both the ethoxy and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

7-ethoxy-6-nitro-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H10N2O4S/c1-2-16-8-4-9-6(3-7(8)12(14)15)11-10(13)5-17-9/h3-4H,2,5H2,1H3,(H,11,13)

InChI Key

KQWCHJPKIQLHNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)SCC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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